

Spectroscopic data for 2-Bromo-1-ethyl-4-nitrobenzene

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Compound of Interest

Compound Name: 2-Bromo-1-ethyl-4-nitrobenzene

Cat. No.: B1291988

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A Comprehensive Technical Guide to the Spectroscopic Profile of **2-Bromo-1-ethyl-4-nitrobenzene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **2-Bromo-1-ethyl-4-nitrobenzene** (CAS No: 52121-34-3). Due to the limited availability of published experimental spectra for this specific compound, this document combines available experimental data with predicted values derived from analogous compounds and established spectroscopic principles. This guide is intended to assist researchers in the identification, characterization, and quality control of **2-Bromo-1-ethyl-4-nitrobenzene**.

Chemical Structure and Properties

- IUPAC Name: **2-bromo-1-ethyl-4-nitrobenzene**[\[1\]](#)
- Molecular Formula: C₈H₈BrNO₂[\[1\]](#)
- Molecular Weight: 230.06 g/mol [\[1\]](#)
- Structure:

Spectroscopic Data

The following sections summarize the key spectroscopic data for **2-Bromo-1-ethyl-4-nitrobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

An experimental ¹H NMR spectrum has been reported in the literature.[\[2\]](#) The data is presented below.

Signal	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
1	8.38	d	2.4	1H	H-3 (proton ortho to NO ₂)
2	8.19	dd	8.4, 2.4	1H	H-5 (proton between Br and NO ₂)
3	7.65	d	8.4	1H	H-6 (proton ortho to Ethyl)
4	2.82	q	7.5	2H	-CH ₂ - (ethyl group)
5	1.20	t	7.5	3H	-CH ₃ (ethyl group)

“

*Solvent: DMSO-*d*₆, Spectrometer Frequency: 300 MHz.*[\[2\]](#)

¹³C NMR (Carbon-13 NMR) Data

Experimental ¹³C NMR data for **2-Bromo-1-ethyl-4-nitrobenzene** is not readily available in public databases. The following table presents predicted chemical shifts based on established substituent effects on benzene rings. The nitro group is strongly electron-withdrawing, causing a downfield shift (deshielding) for ortho and para carbons. The bromine atom has a "heavy atom effect," which can cause the directly attached (ipso) carbon to shift upfield more than expected based on electronegativity alone.[\[3\]](#)

Carbon Position	Predicted Chemical Shift (δ) ppm	Reasoning / Notes
**C-4 (C-NO ₂) **	~147	Attached to the strongly electron-withdrawing NO ₂ group.
C-1 (C-Ethyl)	~145	Substituted with an alkyl group and para to the NO ₂ group.
C-5	~132	Ortho to the NO ₂ group, deshielded.
C-6	~128	Meta to the NO ₂ group.
C-3	~125	Meta to the Br and Ethyl groups, ortho to the NO ₂ group.
C-2 (C-Br)	~118	Ipso-carbon attached to Bromine; heavy atom effect causes upfield shift. ^[3]
-CH ₂ -	~28	Aliphatic methylene carbon.
-CH ₃	~15	Aliphatic methyl carbon.

“

These are estimated values. Actual experimental values may vary.

Infrared (IR) Spectroscopy

An experimental IR spectrum for **2-Bromo-1-ethyl-4-nitrobenzene** is not available. However, the spectrum is predicted to show characteristic absorption bands for its functional groups. The table below outlines these expected absorptions based on data from similar aromatic nitro compounds and organobromides.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group Assignment
3100–3000	Medium	C-H stretch	Aromatic C-H
2975–2850	Medium	C-H stretch	Aliphatic (Ethyl group)
~1595, ~1470	Medium-Strong	C=C stretch	Aromatic Ring
~1520, ~1345	Strong	N-O asymmetric/symmetric stretch	Nitro Group (-NO ₂)
600–500	Medium	C-Br stretch	Bromo Group

“

Predicted values based on characteristic IR absorption frequencies.[\[4\]](#)

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For **2-Bromo-1-ethyl-4-nitrobenzene**, the molecular ion peak (M⁺) is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity, M⁺ and M+2.

m/z Value	Assignment	Notes
231 / 229	$[M]^+$	Molecular ion peak, showing the characteristic 1:1 isotopic pattern for Bromine.
202 / 200	$[M - C_2H_5]^+$	Loss of the ethyl group.
183	$[M - NO_2]^+$	Loss of the nitro group.
150	$[M - Br]^+$	Loss of the bromine atom.
122	$[M - Br - C_2H_4]^+$	Loss of bromine followed by ethylene.
104	$[C_8H_8]^+$ or $[M - Br - NO_2]^+$	Loss of both bromine and the nitro group.

“

Predicted fragmentation pattern based on the analysis of similar compounds like 1-ethyl-4-nitrobenzene and other bromo-nitro aromatics.[\[5\]](#)

UV-Vis Spectroscopy

The UV-Vis spectrum of nitroaromatic compounds is characterized by strong absorptions due to $\pi \rightarrow \pi^*$ transitions of the benzene ring and $n \rightarrow \pi^*$ transitions associated with the nitro group.

λ_{max} (nm)	Solvent	Transition Type
~260-280	Ethanol/Methanol	$\pi \rightarrow \pi$
~300-340	Ethanol/Methanol	$n \rightarrow \pi$

“

Predicted values based on typical absorbance for nitrobenzene derivatives.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific procedures should always be followed.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is clear.
- Instrument Setup: Insert the NMR tube into the spinner and place it in the magnet.
- Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- Acquisition: Acquire the ^1H spectrum. A standard acquisition involves a 90° pulse and a relaxation delay of 1-2 seconds. For ^{13}C NMR, a larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction.
- Referencing: Calibrate the chemical shift scale. For ^1H NMR, the residual solvent peak is often used as a secondary reference (e.g., DMSO-d_6 at 2.50 ppm). For ^{13}C NMR, the solvent peak is also used (e.g., DMSO-d_6 at 39.52 ppm).

IR Spectroscopy (FTIR-ATR) Protocol

- Background Scan: Clean the surface of the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

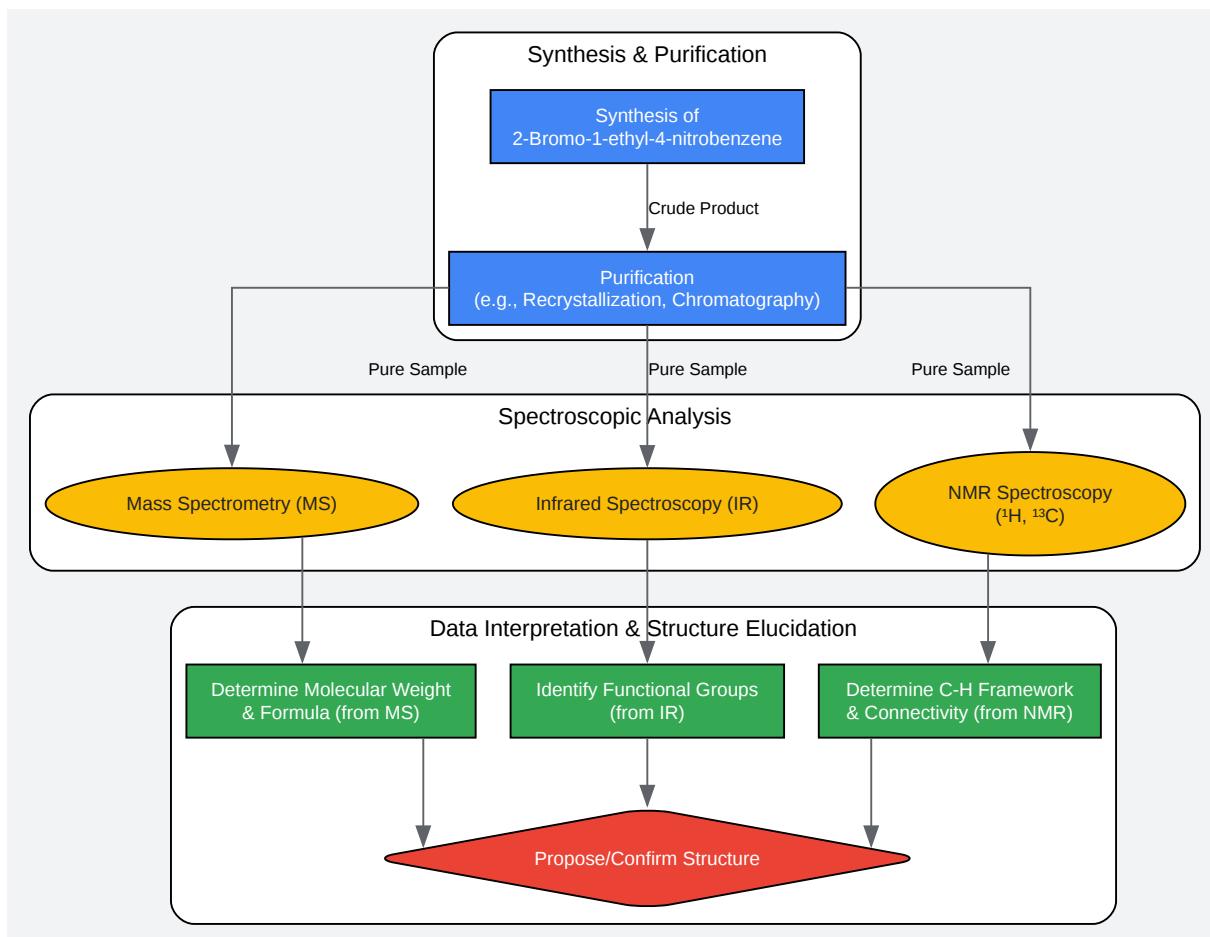
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal.
- Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is automatically ratioed against the background spectrum and displayed in terms of transmittance or absorbance.

Mass Spectrometry (Electron Ionization - EI) Protocol

- Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids or via a Gas Chromatography (GC) inlet for volatile compounds.
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.^[4]
- Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.^[6]
- Detection: Ions are detected by an electron multiplier or similar detector, which generates a signal proportional to the ion abundance.
- Spectrum Generation: A mass spectrum is generated by plotting ion intensity as a function of the m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like **2-Bromo-1-ethyl-4-nitrobenzene**.



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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization.

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